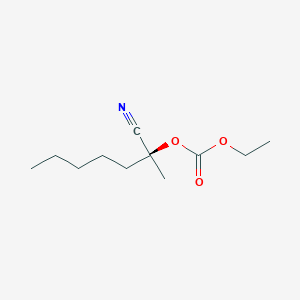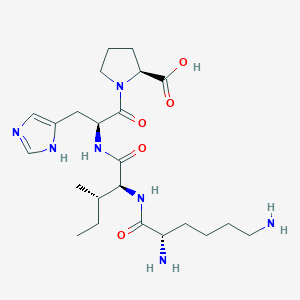
3,3'-Diethylthiacarbocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diethylthiacarbocyanine: is a cyanine dye known for its vibrant color and photochemical properties. It is commonly used in various scientific and industrial applications due to its ability to absorb and emit light at specific wavelengths. The compound is characterized by its molecular formula C25H25IN2S2 and a molecular weight of 544.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3’-Diethylthiacarbocyanine can be synthesized through the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone in the presence of a base such as sodium ethoxide . The reaction typically occurs in an ethanol solution and requires heating to facilitate the formation of the cyanine dye .
Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Diethylthiacarbocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones , while reduction can produce hydrocarbons .
Applications De Recherche Scientifique
3,3’-Diethylthiacarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy .
Biology: Serves as a fluorescent probe for studying cell membranes and membrane potential .
Medicine: Employed in diagnostic imaging and as a contrast agent in fluorescence lifetime tomography .
Industry: Utilized in the development of electrochemical cells and solid-state dye-doped polymeric lasers .
Mécanisme D'action
The mechanism of action of 3,3’-Diethylthiacarbocyanine involves its ability to absorb light and undergo electronic transitions. The compound’s molecular targets include various cellular membranes , where it can integrate and alter membrane potential. The pathways involved include the electron transfer processes facilitated by the dye’s interaction with light .
Comparaison Avec Des Composés Similaires
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 1,1’-Diethyl-2,2’-carbocyanine iodide
- 1,1’-Diethyl-4,4’-carbocyanine iodide
Uniqueness: 3,3’-Diethylthiacarbocyanine is unique due to its specific absorption and emission properties, making it highly suitable for applications requiring precise photochemical behavior. Its ability to form stable complexes with various substrates further enhances its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
18403-49-1 |
|---|---|
Formule moléculaire |
C21H21N2S2+ |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
Clé InChI |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)



![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)

![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
